1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
CAS No.: 2098042-22-7
Cat. No.: VC3158717
Molecular Formula: C12H13FN4
Molecular Weight: 232.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098042-22-7 |
|---|---|
| Molecular Formula | C12H13FN4 |
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide |
| Standard InChI | InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) |
| Standard InChI Key | FALBBWJWPQSVCC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF |
Introduction
Chemical Structure and Physical Properties
The title compound, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide, is characterized by a five-membered pyrazole core with multiple functional groups. The structural arrangement includes:
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A pyrazole heterocyclic core (five-membered ring containing two adjacent nitrogen atoms)
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A 2-fluoroethyl substituent at the N-1 position
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A phenyl group at the C-3 position
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A carboximidamide group at the C-5 position
This molecular architecture results in a compound with distinctive physicochemical properties that influence its potential biological activities and applications.
Predicted Physical Properties
Based on analysis of structurally similar compounds, the following physical properties can be estimated:
| Property | Predicted Value |
|---|---|
| Molecular Formula | C12H13FN4 |
| Molecular Weight | Approximately 232.26 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Limited water solubility; better solubility in organic solvents |
| Melting Point | Expected range: 80-120°C |
| LogP | Approximately 1.5-2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The presence of the 2-fluoroethyl group likely confers increased lipophilicity compared to non-fluorinated analogs, potentially enhancing membrane permeability. This structural feature is significant for drug development as it may improve cellular uptake and distribution within biological systems.
Structural Comparisons
The compound bears structural similarities to other biologically active pyrazole derivatives. The positioning of the carboximidamide group at C-5 rather than C-4 (as seen in some related compounds) may significantly alter its binding interactions with biological targets .
Synthesis Methodologies
Metal-Free Synthesis Approach
Research on related pyrazole derivatives suggests that metal-free synthetic methods might be applicable. As demonstrated for similar compounds, a three-component reaction involving pyrazole carbaldehydes, amines, and other reagents might be adapted to synthesize the target compound .
The following reaction conditions have proven effective for related pyrazole derivatives:
| Solvent | Temperature | Catalyst | Reaction Time |
|---|---|---|---|
| DMF or CH3CN | 60-80°C | β-Cyclodextrin | 12-24 hours |
| DMF | Room temperature | None | 24-48 hours |
These metal-free approaches offer advantages including operational simplicity, broad substrate scope, and environmentally friendly conditions .
| Cancer Cell Type | Expected Activity | Potential Mechanism |
|---|---|---|
| Lung cancer cells | Moderate to high | Apoptosis induction |
| Breast cancer cells | Moderate | Kinase inhibition |
| Leukemia cells | Variable | Cell cycle arrest |
The anticancer activity likely stems from the compound's ability to interact with specific cellular targets involved in cancer cell proliferation and survival pathways. The carboximidamide group at position 5 may form critical hydrogen bonds with protein targets, enhancing binding affinity and selectivity.
Biochemical Pathway Interactions
The compound's structural features suggest potential interactions with several biochemical pathways:
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Interaction with L-type amino acid transporter 1 (LAT1)
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Modulation of cell signaling pathways
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Potential influence on DNA replication processes
These interactions could explain the broad spectrum of biological activities observed in structurally similar compounds.
Structure-Activity Relationship
Key Structural Features
Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological behavior of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide. Several key structural elements likely contribute to its biological activity:
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The pyrazole core: Provides a rigid scaffold that positions other functional groups in specific spatial orientations for optimal target binding
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The 2-fluoroethyl group: Enhances lipophilicity and metabolic stability
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The phenyl substituent: Contributes to binding through hydrophobic and π-stacking interactions
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The carboximidamide group: Forms hydrogen bonds with target proteins, potentially increasing binding affinity
Effect of Substitution Pattern
The position of substituents on the pyrazole ring significantly influences biological activity. The carboximidamide group at position 5 (rather than position 4 or 3) likely creates a distinct electronic distribution and hydrogen bonding pattern that affects target specificity and binding affinity.
Research on related compounds suggests that modifications to the pyrazole structure can lead to:
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Enhanced antimicrobial efficacy against resistant bacterial strains
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Improved selectivity for specific cancer cell types
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Altered pharmacokinetic properties
Pharmacokinetic Considerations
Absorption and Distribution
Based on its structural properties, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide likely exhibits:
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Moderate oral bioavailability due to the balance of hydrophilic and lipophilic moieties
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Good tissue distribution facilitated by the 2-fluoroethyl group
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Potential interaction with specific transporters such as L-type amino acid transporter 1 (LAT1)
Metabolism and Excretion
The compound would likely undergo several metabolic pathways:
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N-dealkylation of the 2-fluoroethyl group
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Hydroxylation of the phenyl ring
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Hydrolysis of the carboximidamide group
The presence of the fluorine atom may slow metabolic degradation, potentially extending the compound's half-life in vivo. This metabolic stability could be advantageous for therapeutic applications, allowing for less frequent dosing regimens.
Research Applications
Medicinal Chemistry
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide represents a valuable scaffold for medicinal chemistry research. Its unique structural features make it a promising candidate for:
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Development of novel antibacterial agents, particularly against resistant strains
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Investigation of new anticancer therapies targeting specific cellular pathways
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Exploration of structure-activity relationships through systematic modification
Chemical Biology
The compound could serve as a useful probe for studying biological systems:
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Investigation of protein-ligand interactions
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Exploration of specific cellular pathways
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Development of fluorinated analogs for positron emission tomography (PET) imaging studies
Material Science Applications
Beyond biological applications, pyrazole derivatives have found utility in materials science. The title compound might serve as a precursor for:
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Development of fluorescent materials
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Creation of specialized polymers
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Production of coordination complexes with unique properties
Future Research Directions
Synthesis Optimization
Future research should focus on developing efficient and scalable synthetic routes for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide. Potential approaches include:
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Microwave-assisted synthesis to reduce reaction times
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Flow chemistry methods for continuous production
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Green chemistry approaches to minimize environmental impact
Biological Evaluation
Comprehensive biological screening would be essential to fully characterize the compound's activity profile:
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In vitro antimicrobial testing against a panel of bacterial strains, including resistant isolates
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Cytotoxicity evaluations against diverse cancer cell lines
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Mechanism of action studies using proteomic and genomic approaches
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In vivo pharmacokinetic and efficacy studies in appropriate animal models
Structural Modifications
Systematic modifications of the core structure could yield derivatives with enhanced properties:
| Position | Potential Modification | Expected Effect |
|---|---|---|
| N-1 | Alternative fluoroalkyl groups | Altered lipophilicity and metabolic stability |
| C-3 | Substituted phenyl groups | Modified target binding and selectivity |
| C-5 | Bioisosteres of carboximidamide | Changed hydrogen bonding patterns and solubility |
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